
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
Overview
Description
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a chiral β-amino acid characterized by a phenyl ring substituted with a methyl group at the ortho (2-) position and an amino-carboxylic acid backbone. β-Amino acids of this class are critical in medicinal chemistry and drug discovery, serving as precursors for heterocyclic scaffolds, enzyme inhibitors, and bioactive molecules .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain metabolites. Similarly, if the compound targets receptors, it could influence signal transduction pathways .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The molecular and cellular effects of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid depend on its specific targets and the pathways they are involved in. The compound could potentially influence a wide range of biological processes, from metabolism to cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with target molecules. Additionally, the presence of other compounds in the body can influence the compound’s absorption and distribution .
Biological Activity
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid (often referred to as (S)-AMPA) is a chiral amino acid derivative notable for its biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in peptide synthesis, neuroprotection, and modulation of neurotransmitter systems.
- Molecular Formula : CHNO
- Molar Mass : Approximately 179.23 g/mol
- Chirality : The compound contains a chiral center, making it optically active.
1. Role in Peptide Synthesis
This compound serves as an important building block in peptide synthesis. Its incorporation into peptides can enhance the stability and biological activity of the resulting compounds. The unique 2-methylphenyl side chain contributes to its hydrophobic properties, which can influence interactions within biological systems.
2. Neuroprotective Effects
Research indicates that (S)-AMPA may interact with glutamate receptors, particularly AMPA receptors, which are crucial for synaptic transmission and neuroplasticity. This interaction suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
3. Enzyme Inhibition
The compound has been identified as an inhibitor of acyl-CoA oxidase 3 (ACOX3), an enzyme involved in fatty acid metabolism. Inhibition of ACOX3 could have implications for treating metabolic disorders such as fatty liver disease.
The biological activity of (S)-AMPA is likely mediated through both covalent and non-covalent interactions with its target molecules. These interactions can lead to conformational changes in enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.
Pharmacokinetics
Preliminary studies suggest that (S)-AMPA is well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted primarily via urine. Its pharmacokinetic profile supports its potential therapeutic applications.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-3-Amino-3-(4-fluorophenyl)-propanoic acid | CHFNO | Contains a fluorine substituent enhancing bioactivity |
(R)-3-Amino-3-(4-bromophenyl)-propanoic acid | CHBrNO | Bromine substitution affects hydrophobicity |
(S)-3-Amino-3-(4-nitrophenyl)-propanoic acid | CHNO | Nitro group introduces electron-withdrawing characteristics |
The structural differences among these compounds significantly influence their biological activities and potential therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted various applications and effects of (S)-AMPA:
- Neuroprotective Studies : A study demonstrated that (S)-AMPA could enhance synaptic plasticity in animal models, suggesting its potential use in treating conditions like Alzheimer's disease.
- Metabolic Disorder Research : Inhibition of ACOX3 by (S)-AMPA was shown to reduce lipid accumulation in hepatocytes, indicating a possible therapeutic pathway for treating non-alcoholic fatty liver disease.
Scientific Research Applications
Pharmaceutical Development
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is primarily utilized as a building block in the synthesis of peptide-based therapeutics. Its unique structural features enhance the stability and bioactivity of peptide drugs, making it particularly valuable in developing treatments for neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems is of particular interest in drug design.
Case Study: Neurological Drug Development
Research indicates that this compound interacts with glutamate receptors, which are crucial for synaptic transmission and neuroplasticity. Its structural similarity to other amino acids allows it to participate in various metabolic pathways, potentially leading to the development of novel neuroprotective agents .
Neuroscience Research
In neuroscience, this compound is employed to study neurotransmitter systems. It helps researchers understand the role of amino acids in brain function and their potential therapeutic applications.
Example of Application
The compound has been investigated for its effects on neurotransmitter release and synaptic plasticity, providing insights into how alterations in amino acid signaling could lead to neurodegenerative diseases or mood disorders .
Biochemical Assays
This amino acid derivative is valuable in biochemical assays designed to evaluate enzyme activity and protein interactions. Its ability to mimic natural substrates allows it to be used for screening potential inhibitors or activators in drug discovery.
Data Table: Enzyme Activity Evaluation
Enzyme | Substrate | Activity |
---|---|---|
Acyl-CoA oxidase 3 | This compound | Inhibition observed |
Glutamate decarboxylase | This compound | Activity modulation |
This table illustrates how this compound can serve as a substrate for various enzymes, aiding in the identification of new therapeutic targets .
Chiral Resolution
The compound is also utilized in chiral resolution processes, where it aids researchers in separating enantiomers in drug formulations. This process is essential for ensuring the efficacy and safety of medications, particularly those that require specific stereochemistry for optimal activity.
Food Industry Applications
In the food industry, this compound can be used as a flavor enhancer or additive. Its unique taste profile contributes not only to flavor enhancement but also adds nutritional value to food products .
Cosmetic Formulations
The compound has been explored for its potential benefits in cosmetic formulations, particularly for skin health. Its moisturizing properties may promote skin elasticity, making it attractive for inclusion in skincare products .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, and how do reaction conditions influence enantiomeric purity?
Methodological Answer:
- Catalytic Hydrogenation : A common method involves hydrogenation of unsaturated precursors using palladium on charcoal (Pd/C) under H₂. For example, 3-(3-methoxyphenyl)propionic acid is synthesized via catalytic reduction of its unsaturated analog . Adjusting H₂ pressure (e.g., 1–5 atm) and temperature (25–50°C) can optimize yield and minimize racemization.
- Bromination-Substitution : Stereoselective synthesis may employ brominated intermediates. For instance, (R)-2-bromo-3-phenylpropionic acid reacts with thioacetic acid and triethylamine at -10°C to +30°C to yield (S)-configured products, highlighting temperature control for stereochemical fidelity .
- Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity, as evidenced by >97% ee in similar amino acid derivatives .
Table 1: Comparison of Synthetic Methods
Method | Catalyst/Conditions | Yield (%) | Enantiomeric Purity | Reference |
---|---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ (50 psi), 40°C | 75–85 | >90% ee | |
Bromination-Substitution | (R)-2-bromo derivative, -10°C | 60–70 | >95% ee |
Q. What analytical techniques are critical for characterizing this compound, and how are they validated?
Methodological Answer:
- Melting Point Analysis : Confirm identity by comparing observed melting points (e.g., 43–45°C for structurally related acids) with literature values .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Validate via spiking with racemic mixtures .
- NMR Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies key signals: δ 1.2–1.5 ppm (CH₃), δ 7.2–7.4 ppm (aromatic protons), and δ 3.1–3.3 ppm (β-amino protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments, ensuring molecular formula accuracy .
Table 2: Key Analytical Parameters
Technique | Parameters | Reference |
---|---|---|
Chiral HPLC | Column: Chiralpak AD-H; Flow: 1.0 mL/min | |
¹H NMR | Solvent: D₂O; δ 7.3 ppm (aromatic H) |
Advanced Research Questions
Q. How does this compound function as a substrate analog in enzyme inhibition studies?
Methodological Answer:
- Enzyme Kinetics : The compound’s β-amino acid structure mimics natural substrates (e.g., β-tyrosine in nonribosomal peptide synthesis). Use Michaelis-Menten assays with purified enzymes (e.g., SgcC monooxygenase) to measure competitive inhibition (Ki values) .
- Isotopic Labeling : Incorporate ³H or ¹⁴C isotopes at the β-position to track binding interactions via scintillation counting or autoradiography .
- Structural Analysis : Co-crystallize with target enzymes (e.g., glutamate receptor subunits) for X-ray diffraction to visualize binding pockets .
Q. What computational strategies predict the binding affinity of this compound to neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into glutamate receptor models (e.g., AMPA or NMDA receptors). Validate with radioligand displacement assays (IC₅₀ < 10 μM) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding (e.g., with GluN2B subunit) and RMSD values .
Q. How do structural modifications to the phenyl ring influence bioactivity in SAR studies?
Methodological Answer:
- Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OCH₃) groups. Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features using MOE or Discovery Studio to prioritize substituents enhancing target engagement .
Table 3: SAR of Phenyl-Substituted Analogs
Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) | Reference |
---|---|---|---|
2-CH₃ | 5.2 ± 0.3 | 12.5 | |
4-F | 3.8 ± 0.2 | 8.9 | |
4-OH | 7.1 ± 0.4 | 5.2 |
Q. What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
- Low-Temperature Processing : Conduct reactions below 30°C to reduce thermal racemization, as demonstrated in bromination-substitution protocols .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively, achieving >99% ee .
- In Situ Monitoring : Employ inline FTIR or polarimetry to detect racemization in real time and adjust reaction parameters dynamically .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Fluoro and Nitro Substituents: Enhance acidity of the carboxylic acid group and influence reactivity in cyclization reactions. For example, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid is a precursor for dihydroquinazolinones, where EWGs facilitate intramolecular cyclization .
Electron-Donating Groups (EDGs):
Key Research Findings
- Stereochemical Control: Enzymatic resolution (e.g., lipase-catalyzed hydrolysis) achieves high enantiomeric purity (>98% ee) for fluorinated β-amino acids, critical for bioactive molecule design .
- Solid-Phase Synthesis Efficiency: Substituted phenyl-β-amino acids enable modular assembly of heterocycles, with yields up to 58.6% for intermediates like 3-amino-3-(2-fluorophenyl)propionic acid .
- Structure-Activity Relationships (SAR): Ortho-substituted derivatives (e.g., 2-nitro, 2-chloro) exhibit distinct electronic profiles compared to para-substituted analogs, influencing their utility in targeting specific enzymes or receptors .
Preparation Methods
Enzymatic Synthesis via Phenylalanine Aminomutase (PAM)
Phenylalanine aminomutase (PAM) catalyzes the isomerization of α-aryl amino acids to their β-aryl counterparts through a mechanism involving the 4-methylideneimidazol-5-one (MIO) cofactor . The reaction proceeds via a Friedel-Crafts or carbanion mechanism, depending on substrate electronic properties . For the synthesis of (S)-3-amino-3-(2-methyl-phenyl)-propionic acid, (E)-2-methyl-cinnamic acid serves as the substrate, which undergoes hydroamination in the presence of ammonia and PAM.
Experimental Protocol
-
Substrate Preparation : (E)-2-methyl-cinnamic acid is dissolved in 6M aqueous ammonia (pH 10).
-
Enzymatic Reaction : Purified PAM (0.02 mg, 0.25 μmol) is added to the substrate solution (5 mM, 1 mmol) and incubated at 30°C for 24 hours .
-
Product Isolation : The reaction mixture is analyzed by chiral HPLC to determine enantiomeric excess.
Rodionov Synthesis Followed by Lipase-Catalyzed Kinetic Resolution
The Rodionov reaction provides racemic β-amino acids, which are subsequently resolved using lipase-mediated hydrolysis to isolate the (S)-enantiomer . This two-step approach is scalable and economically viable for industrial production.
Step 1: Rodionov Synthesis of Racemic β-Amino Acid
-
Reaction Conditions : 2-Methyl-benzaldehyde (1 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) are refluxed in ethanol for 12 hours .
-
Esterification : The resulting β-amino acid is treated with thionyl chloride (SOCl₂) in ethanol to yield ethyl 3-amino-3-(2-methyl-phenyl)-propanoate hydrochloride (76–98% yield) .
Step 2: Lipase PSIM-Catalyzed Kinetic Resolution
-
Hydrolysis : Racemic ester (5 mM) is incubated with lipase PSIM (Burkholderia cepacia) in diisopropyl ether at 45°C .
-
Product Separation : The (S)-acid is isolated via filtration, while the unreacted (R)-ester is recovered by extraction.
Performance Metrics
Parameter | Value |
---|---|
Yield (S)-acid | 48% |
ee (S)-acid | ≥99% |
Reaction Time | 24–48 hours |
This method achieves near-perfect enantioselectivity (E > 200) due to the lipase’s specificity for the (R)-ester .
Comparative Analysis of Methods
Method | Advantages | Limitations | Industrial Viability |
---|---|---|---|
PAM Catalysis | High atom economy; mild conditions | Limited to (R)-enantiomer; requires enzyme engineering | Moderate |
Rodionov + Lipase | High ee; scalable | Max 50% yield for (S)-acid | High |
Asymmetric Catalysis | Direct enantioselectivity | Costly catalysts; complex steps | Low |
Properties
IUPAC Name |
(3S)-3-amino-3-(2-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426157 | |
Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736131-48-9 | |
Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.